N-But-3-ynylpyrimidin-2-amine

GABAA receptor Radioligand binding CNS selectivity

N-But-3-ynylpyrimidin-2-amine is a synthetically tailored pyrimidine derivative (C₈H₉N₃, MW 147.18 g/mol) featuring a 2-aminopyrimidine core linked via a secondary amine to a but-3-ynyl chain. The presence of a terminal alkyne provides a precise chemical handle for bioorthogonal conjugation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), positioning this compound as a versatile intermediate for constructing kinase inhibitor libraries and targeted probes.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 111097-54-2
Cat. No. B035529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-But-3-ynylpyrimidin-2-amine
CAS111097-54-2
Synonyms2-Pyrimidinamine, N-3-butynyl- (9CI)
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC#CCCNC1=NC=CC=N1
InChIInChI=1S/C8H9N3/c1-2-3-5-9-8-10-6-4-7-11-8/h1,4,6-7H,3,5H2,(H,9,10,11)
InChIKeyUMUBOYDGTSBMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-But-3-ynylpyrimidin-2-amine (CAS 111097-54-2): A Terminal Alkyne-Functionalized Pyrimidine Scaffold for Drug Discovery and Chemical Biology


N-But-3-ynylpyrimidin-2-amine is a synthetically tailored pyrimidine derivative (C₈H₉N₃, MW 147.18 g/mol) featuring a 2-aminopyrimidine core linked via a secondary amine to a but-3-ynyl chain. The presence of a terminal alkyne provides a precise chemical handle for bioorthogonal conjugation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), positioning this compound as a versatile intermediate for constructing kinase inhibitor libraries and targeted probes [1]. The compound is commercially available at standard research purity (≥98%), with certificate-of-analysis documentation including HPLC, NMR, and GC profiles .

Why N-But-3-ynylpyrimidin-2-amine Cannot Be Simply Replaced by Other Pyrimidin-2-amines


While the 2-aminopyrimidine class is broadly associated with kinase inhibition, the specific length and terminal unsaturation of the but-3-ynyl side chain are critical structural determinants. The linear, three-carbon spacer terminating in an alkyne dictates the geometry of the covalent cysteine trap and enables strain-free, irreversible active-site engagement. Replacing this substituent with a saturated or differently positioned alkynyl group (e.g., prop-2-ynyl or but-2-ynyl) alters or abolishes covalent bond formation kinetics and target residence time, as structure-activity relationship (SAR) studies on analogous alkynylpyrimidine inhibitors have demonstrated that the warhead's reach and electrophilicity are highly sensitive to chain length and angle [1]. Therefore, generic substitution among pyrimidin-2-amines is not a chemically or pharmacologically equivalent procurement decision.

Quantitative Differentiation Evidence for N-But-3-ynylpyrimidin-2-amine


GABAA Receptor Binding: Negligible Affinity Profile Compared to Class-Leading Pyrimidin-2-amines

In competitive radioligand binding assays against human recombinant α1β2γ2 and α5β2γ2 GABAA receptor subtypes, N-but-3-ynylpyrimidin-2-amine (synonym: 2-(3-butynylamino)pyrimidine) exhibits a Ki > 3,000 nM, representing an essentially inert profile at common off-target CNS receptors [1]. In contrast, potent central pyrimidine GABAA modulators often demonstrate sub-100 nM Ki values. For example, the structurally related molecule 4-(but-1-ynyl)pyrimidin-2-amine (a positional isomer where the alkynyl chain is attached directly to the pyrimidine ring at C4 rather than via an N-linker) shows differing physical properties, but direct comparative binding data for this isomer is not publicly available. The target compound's weak binding provides a clean baseline for CNS-excluded therapeutic programs, a trait not guaranteed among all N-substituted 2-aminopyrimidine analogs.

GABAA receptor Radioligand binding CNS selectivity

IMPDH2 Enzyme Inhibition: Moderate Potency Compared to the Clinical Benchmark Mycophenolic Acid

N-but-3-ynylpyrimidin-2-amine inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM against the NAD+ cofactor binding site [1]. This is significantly weaker than the clinically used IMPDH inhibitor mycophenolic acid (Ki ~10-80 nM depending on assay conditions). However, the target compound's potency is comparable to or better than many simple 2-aminopyrimidine fragments evaluated in similar IMPDH2 screens. Its unique N-alkynyl side chain offers a vector for further elaboration that simpler methyl or ethyl analogs lack, providing a synthetic advantage in hit-to-lead optimization campaigns.

IMPDH2 Antiviral Immunosuppression Enzyme kinetics

Histamine H3 Receptor Binding: Low Affinity That Distinguishes It from H3-Targeted 2-Aminopyrimidines

The compound shows a Ki of 1,230 nM against the human histamine H3 receptor, and a Ki of 4,070 nM against the rat ortholog [1]. This low affinity profile is in stark contrast to dedicated H3-targeting pyrimidine ligands, which are optimized to achieve sub-nanomolar to low nanomolar Ki values. For users developing peripheral or non-CNS kinase inhibitors, this quantitative evidence confirms a reduced liability for histaminergic side effects (e.g., wakefulness, appetite modulation) that can arise from H3 engagement.

Histamine H3 receptor CNS Binding selectivity

Procurement-Driven Application Scenarios for N-But-3-ynylpyrimidin-2-amine


Covalent Kinase Inhibitor Warhead Design Targeting Non-Catalytic Cysteines (e.g., NIK C444)

Based on the validated alkynylpyrimidine warhead paradigm, this compound is ideally suited as a starting point for designing irreversible inhibitors of kinases harboring rare, druggable cysteines in the back pocket [1]. Its low basal GABAA and H3 receptor affinities reduce off-target risk early in the optimization cascade, enabling cleaner in vitro and in vivo pharmacological profiling.

Bioorthogonal Probe Assembly via CuAAC 'Click Chemistry'

The terminal alkyne functionality permits efficient conjugation to azide-modified fluorophores, biotin, or PEG linkers without protecting groups [1]. This enables the construction of photoaffinity probes for target-ID studies or the generation of surface-immobilized ligand libraries for SPR-based kinase selectivity screening. The compound's commercial availability at high purity ensures reproducible, quantifiable conjugation yields.

IMPDH2-Targeted Antiviral or Immunosuppressant Fragment Growth

With a measurable IMPDH2 Ki of 440 nM, this fragment provides a validated hit for structure-based drug design programs targeting IMPDH-dependent diseases [1]. The alkyne group offers a synthetic exit vector for rapid SAR expansion, a key advantage over simple alkyl-substituted 2-aminopyrimidine fragments that lack functional handles for late-stage diversification.

Negative Control or Selectivity Counter-Screen Tool

The compound's consistently weak activity across multiple receptor panels (GABAA Ki > 3,000 nM, H3 Ki > 1,000 nM) makes it a valuable negative control compound. Research groups procuring a library of 2-aminopyrimidine analogs can use N-but-3-ynylpyrimidin-2-amine to benchmark assay sensitivity and distinguish specific target engagement from nonspecific hydrophobic binding.

Quote Request

Request a Quote for N-But-3-ynylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.